molecular formula C18H16Cl2O B12880196 2-Butyl-3-(2,4-dichlorophenyl)benzofuran CAS No. 204908-15-6

2-Butyl-3-(2,4-dichlorophenyl)benzofuran

Cat. No.: B12880196
CAS No.: 204908-15-6
M. Wt: 319.2 g/mol
InChI Key: HWXQXUPSRFXSTQ-UHFFFAOYSA-N
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Description

2-Butyl-3-(2,4-dichlorophenyl)benzofuran is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring This particular compound is characterized by the presence of a butyl group at the second position and a 2,4-dichlorophenyl group at the third position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, coupling reactions, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-3-(2,4-dichlorophenyl)benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exerting its anticancer effects . Additionally, it may interact with bacterial cell membranes, leading to its antimicrobial activity .

Comparison with Similar Compounds

Properties

CAS No.

204908-15-6

Molecular Formula

C18H16Cl2O

Molecular Weight

319.2 g/mol

IUPAC Name

2-butyl-3-(2,4-dichlorophenyl)-1-benzofuran

InChI

InChI=1S/C18H16Cl2O/c1-2-3-7-17-18(13-10-9-12(19)11-15(13)20)14-6-4-5-8-16(14)21-17/h4-6,8-11H,2-3,7H2,1H3

InChI Key

HWXQXUPSRFXSTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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